5-Hydroxy-2'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-2'-deoxyuridine and its derivatives involves several chemical methods aimed at introducing functional groups that influence its biological activity. For instance, Shiau et al. (1980) reported the synthesis of 5-(azidomethyl)-2'-deoxyuridine, demonstrating the chemical flexibility of this compound in generating analogues with potential biological activities (Shiau, Schinazi, Chen, & Prusoff, 1980). Another approach by Hansen et al. (2011) detailed an improved strategy for the synthesis of protected 5-hydroxymethyl-2′-deoxycytidine phosphoramidite, highlighting advancements in the synthesis techniques for site-specific incorporation into oligonucleotides (Hansen, Thalhammer, El-Sagheer, Brown, & Schofield, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of 5-Hydroxy-2'-deoxyuridine have provided insights into its interaction with biological molecules. Sowers, Beardsley (1993) described the solid-phase synthesis of oligonucleotides containing 5-Hydroxy-2'-deoxyuridine at defined sites, offering a glimpse into its structural significance in DNA damage and repair processes (Sowers & Beardsley, 1993).
Chemical Reactions and Properties
The chemical reactivity of 5-Hydroxy-2'-deoxyuridine underlines its potential as a therapeutic agent. Torrence, Spencer, & Bobst (1978) explored the alkylation of 5-Hydroxy-2'-deoxyuridine to produce nucleoside analogues with significant antiviral activity, suggesting its potential utility in drug development (Torrence, Spencer, & Bobst, 1978).
Physical Properties Analysis
The physical properties of 5-Hydroxy-2'-deoxyuridine, such as its solubility, melting point, and stability, are crucial for its application in biological systems. While specific studies focusing solely on the physical properties of 5-Hydroxy-2'-deoxyuridine were not identified in this search, these attributes can be inferred from the synthesis and chemical properties discussions, indicating its stability under various conditions and its compatibility for use in biological experiments.
Chemical Properties Analysis
5-Hydroxy-2'-deoxyuridine exhibits a range of chemical properties that contribute to its biological activity, including its interaction with DNA and potential for inducing mutations. The study of its chemical properties is essential for understanding its role in biological processes and its potential therapeutic applications. Research by Kumar et al. (1989) on the synthesis of halohydrin analogues of 5-Hydroxy-2'-deoxyuridines underscores the chemical versatility and potential biological relevance of this compound (Kumar, Wiebe, Hall, Knaus, Tovell, Tyrrell, Allen, & Fathi-Afshar, 1989).
Scientific Research Applications
Cytotoxicity and DNA Incorporation
5-Hydroxy-2'-deoxyuridine is a biologically active thymidine analogue. Research has focused on characterizing its cytotoxicity and incorporation into DNA. Studies have shown that it inhibits cellular proliferation in human leukemia cell lines, suggesting its potential application in cancer research. The incorporation of 5-Hydroxy-2'-deoxyuridine into DNA of hematopoietic cells was found to be low, leading to discussions about a possible repair mechanism for 5-hydroxymethyluracil bound to DNA (Kahilainen, Bergstrom, & Vilpo, 1985).
Antiviral and Cytotoxic Activity
The iodohydrin and iodomethoxy derivatives of 5-Hydroxy-2'-deoxyuridine have shown antiviral and cytotoxic activities. These derivatives exhibited significant activity against herpes simplex virus (HSV-1) and demonstrated cytotoxicity in the in vitro L1210 screen, indicating their potential as antiviral agents (Kumar et al., 1990).
Radioimmunoassay Development
A radioimmunoassay for 5-Hydroxy-2'-deoxyuridine was developed to measure its plasma levels in mice receiving experimental chemotherapy. This assay provided a way to quantitatively analyze the presence and concentration of 5-Hydroxy-2'-deoxyuridine in biological samples, important for studies in pharmacokinetics and drug monitoring (Vilpo et al., 1987).
Anti-Herpes Activity
Alkylation of 5-Hydroxy-2'-deoxyuridine led to the development of new nucleoside analogues. One such analogue, 5-propynyloxy-2'-deoxyuridine, was identified as a potent inhibitor of herpes simplex virus. The anti-herpes activity of these analogues depended on the integrity of their acetylene group, suggesting a specific mechanism of action (Torrence, Spencer, & Bobst, 1978).
Inhibition of Bacterial Growth
5-Hydroxy-2'-deoxyuridine was synthesized and found to inhibit the growth of E. coli after deamination. It was more effective than its uridine analogue, possibly due to maintaining an inhibitory level over a longer period. This suggests its potential use in studying bacterial DNA synthesis and metabolism (Leung & Visser, 1974).
Synthesis for Research on DNA Modification
Improved methods for synthesizing 5-Hydroxy-2'-deoxyuridine phosphoramidite were developed to facilitate research on DNA modifications. This advancement supports studies into the role of 5-hydroxymethylcytosine in human DNA, contributing to our understanding of epigenetics (Hansen et al., 2011).
Safety And Hazards
When handling 5-Hydroxy-2’-deoxyuridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)/t4-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJSURSVLVISBO-UBKIQSJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2'-deoxyuridine | |
CAS RN |
5168-36-5 | |
Record name | 5-Hydroxy-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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